molecular formula C6H4I2O2 B13706922 3,5-Diiodo-1,2-benzenediol

3,5-Diiodo-1,2-benzenediol

Cat. No.: B13706922
M. Wt: 361.90 g/mol
InChI Key: BLUNHTKXBXGNMY-UHFFFAOYSA-N
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Description

3,5-Diiodo-1,2-benzenediol is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two iodine atoms and two hydroxyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-1,2-benzenediol typically involves the iodination of 1,2-benzenediol (catechol). One common method is the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an aqueous medium, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-1,2-benzenediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Diiodo-1,2-benzenediol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 3,5-Diiodo-1,2-benzenediol involves its interaction with various molecular targets. The presence of iodine atoms enhances its ability to participate in halogen bonding, which can influence its biological activity. The hydroxyl groups allow for hydrogen bonding, further affecting its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The iodine atoms enhance its ability to participate in halogen bonding and increase its potential use in radiopharmaceuticals .

Properties

Molecular Formula

C6H4I2O2

Molecular Weight

361.90 g/mol

IUPAC Name

3,5-diiodobenzene-1,2-diol

InChI

InChI=1S/C6H4I2O2/c7-3-1-4(8)6(10)5(9)2-3/h1-2,9-10H

InChI Key

BLUNHTKXBXGNMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)I)I

Origin of Product

United States

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